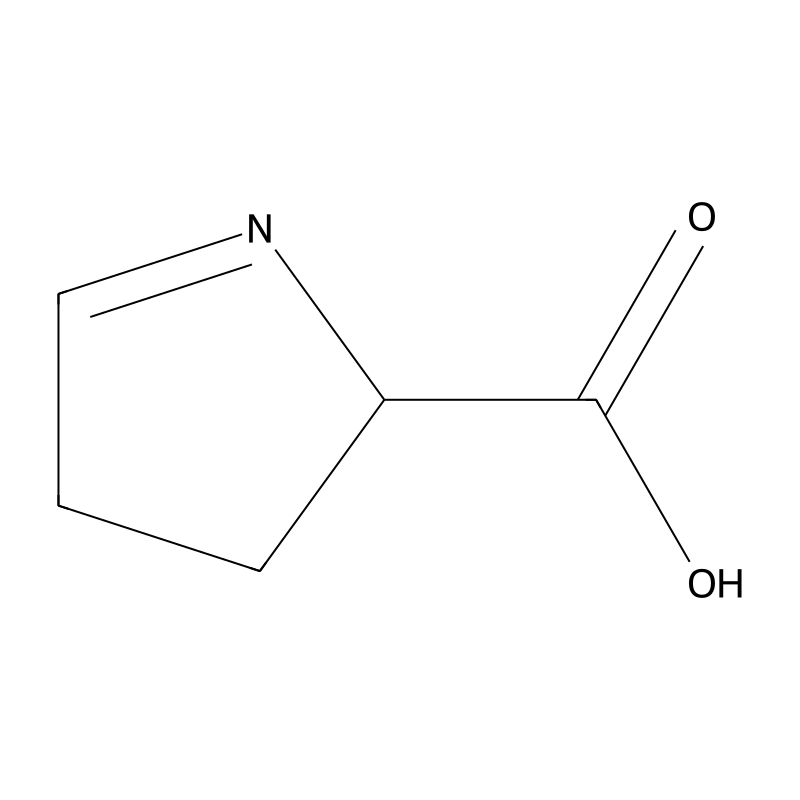

3,4-dihydro-2H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,4-Dihydro-2H-pyrrole-2-carboxylic acid (DH-PICA) is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on developing efficient and reliable methods for its synthesis and characterization. Studies have explored different synthetic routes, including cyclization reactions, multicomponent reactions, and ring-opening reactions, with varying degrees of success.

For example, one study reported the synthesis of DH-PICA through the cyclization of N-allylglycine using palladium catalysis []. Another study described a multicomponent reaction involving readily available starting materials for the efficient synthesis of DH-PICA derivatives [].

Characterization of DH-PICA and its derivatives is crucial for understanding their properties and potential applications. Techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to identify the functional groups and confirm the structure of the synthesized compounds [, ].

Biological Activity Exploration:

Research has explored the potential biological activities of DH-PICA and its derivatives. Studies have investigated their antimicrobial, anti-inflammatory, and anticancer properties.

For instance, some studies have shown that DH-PICA derivatives exhibit moderate antibacterial activity against various bacterial strains []. Other studies have suggested potential anti-inflammatory properties of DH-PICA derivatives, although further investigation is needed []. Additionally, preliminary research has explored the anticancer potential of DH-PICA derivatives, but further studies are required to elucidate their mechanism of action and efficacy [].

DHPC is a heterocyclic compound containing nitrogen (N), oxygen (O), and carbon (C) atoms. It is a derivative of pyrrole, a five-membered ring structure found in many biologically important molecules []. DHPC can be synthesized in the body from the amino acid tyrosine [].

Molecular Structure Analysis

DHPC has a cyclic structure with four carbon atoms and one nitrogen atom arranged in a pentagon. Two hydrogen atoms are attached to the carbon atoms at positions 3 and 4, and a carboxylic acid group (COOH) is attached to the nitrogen atom. This structure gives DHPC unique chemical properties that are of interest to researchers [].

Chemical Reactions Analysis

DHPC can be involved in various chemical reactions. One important reaction is its role as a precursor in the synthesis of echinocandins, a class of antifungal drugs []. However, details of specific reaction mechanisms are complex and typically require advanced scientific knowledge.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc., for DHPC appears to be limited in publicly available scientific databases.

- Oxidation: This compound can be oxidized to yield various pyrrole derivatives. Common oxidants include copper(II) salts and atmospheric oxygen.

- Reduction: It can undergo reduction reactions, typically using hydrogen gas in the presence of metal catalysts, leading to different hydrogenated forms.

- Substitution: The nitrogen atom in the pyrrole ring allows for substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride, resulting in N-substituted derivatives .

Common Reagents and Conditions- Oxidation: Catalytic copper(II) and air.

- Reduction: Hydrogen gas with metal catalysts.

- Substitution: Alkyl halides or sulfonyl chlorides as reagents .

The biological activity of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is notable primarily due to its metabolic pathways. Its conjugate base, 1-pyrroline-5-carboxylate, exists in equilibrium with glutamate-5-semialdehyde in solution. This compound is implicated in the biosynthesis and degradation of proline and arginine, amino acids that are crucial for various biological functions .

Several methods exist for synthesizing 3,4-dihydro-2H-pyrrole-2-carboxylic acid:

- Hydrogenation and Cyclization of Nitro Ketones: This method involves the hydrogenation of nitro ketones derived from ketones or aldehydes.

- Condensation of Carboxylic Acids with Amines: A condensation reaction between carboxylic acids and specific amines can lead to the formation of the pyrrole ring through acid-mediated cyclization .

Industrial Production Methods

In industrial settings, large-scale synthesis often employs metal catalysts and benign solvents to optimize yield and purity while minimizing environmental impact .

3,4-Dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:

- Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds.

- Pyrrole Synthesis: It plays a crucial role in synthesizing pyrroles via the Paal-Knorr pyrrole condensation method.

- Metal-Catalyzed Conversions: The compound is involved in metal-catalyzed conversions of primary diols and amines to valuable pyrroles .

Research on interaction studies involving 3,4-dihydro-2H-pyrrole-2-carboxylic acid primarily focuses on its metabolic interactions within biological systems. Its conjugate base's role in amino acid metabolism suggests potential interactions with enzymes involved in proline and arginine biosynthesis .

Several compounds share structural similarities with 3,4-dihydro-2H-pyrrole-2-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid | Contains a hydroxyl group at the 4-position | Hydroxyl group alters reactivity compared to the target compound |

| Pyrrole-2-carboxylic acid | Lacks dihydro modification | More reactive due to unsaturation in the ring |

Uniqueness

The uniqueness of 3,4-dihydro-2H-pyrrole-2-carboxylic acid lies in its specific structure that allows it to participate in a wide range of

Hydrogenation and Cyclization Approaches

The synthesis of 3,4-dihydro-2H-pyrrole-2-carboxylic acid and its derivatives frequently employs hydrogenation and cyclization strategies. A direct and efficient route involves the cyclization of 2-amino-5-oxonitriles, which provides access to both cis- and trans-isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. This approach is particularly valuable for generating structurally diverse derivatives with potential biological activity.

The cyclization mechanism typically proceeds through the formation of an imine intermediate, followed by intramolecular nucleophilic attack to form the five-membered ring. The reaction can be controlled to favor specific stereoisomers through careful selection of reaction conditions and catalysts.

| Method | Starting Materials | Catalysts | Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Cyclization of 2-amino-5-oxonitriles | 2-amino-5-oxonitriles | HCl | Acidic conditions, dioxane/methanol | 70-85 | Mixture of cis/trans |

| Reductive cyclization | γ-nitroketones | Ni/H₂ | 60-80°C, 3-5 atm H₂ | 65-75 | Predominantly trans |

| Enzymatic cyclization | Glutamate derivatives | P5C synthase | Physiological conditions | 80-90 | Stereospécifie |

Innovative approaches to improve these reactions include the development of heterogeneous catalysts that can be easily recovered and reused, as well as continuous-flow methodologies that enhance reaction efficiency and scalability. Recent studies have also explored the use of photoredox catalysis to enable mild reaction conditions and improved functional group tolerance.

Condensation Strategies for Functionalized Derivatives

Condensation reactions offer versatile pathways for synthesizing functionalized derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. The Paal-Knorr condensation has proven particularly effective for generating pyrrole derivatives that can be subsequently reduced to obtain the target compound. An expeditious green method utilizing a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid as a dual catalyst/solvent system has been developed, demonstrating impressive yields under environmentally friendly conditions.

Michael additions represent another valuable condensation strategy. The reaction of [(diphenylmethylene)amino]acetonitrile with enones in basic media enables the synthesis of substituted 2-amino-5-oxonitriles. Selective removal of the diphenylmethylene-protecting group, followed by in situ cyclization under acidic conditions, yields trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

The versatility of these condensation strategies is further exemplified by their compatibility with diverse functional groups, allowing for the introduction of substituents at various positions of the pyrroline ring. This flexibility has facilitated the development of structure-activity relationship studies for potential pharmaceutical applications.

Diastereoselective Synthesis of Stereochemically Defined Analogs

The entire sequence can be carried out using diethyl carbonate and 2-methyl tetrahydrofuran as benign solvents under metal-free conditions, making it particularly attractive for pharmaceutical applications. The process can be conveniently scaled up, demonstrating its potential for industrial implementation.

| Approach | Starting Materials | Key Intermediates | Diastereomeric Ratio | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Three-step transformation | Phenylsulfonylacetonitrile, aldehydes, N-(diphenylmethylene)glycine tert-butyl ester | Substituted amidines | >20:1 (substrate dependent) | 70-85 | Low (green solvents, metal-free) |

| Michael addition/cyclization | [(diphenylmethylene)amino]acetonitrile, enones | 2-amino-5-oxonitriles | Varies by substrate | 65-80 | Moderate (basic/acidic conditions) |

| Proline editing | 4R-Hyp in peptides | Protected hydroxyproline derivatives | Stereospecific | 75-90 | Moderate (multiple steps) |

Recent advances in asymmetric catalysis have further enhanced the stereoselectivity of these transformations. Chiral auxiliaries, chiral ligands, and organocatalysts have all been employed to control the stereochemical outcome of key bond-forming steps, resulting in improved diastereoselectivity and even enantioselectivity in some cases.

Industrial-Scale Production Optimizations

Translating laboratory-scale syntheses of 3,4-dihydro-2H-pyrrole-2-carboxylic acid to industrial production requires careful optimization of reaction parameters, purification processes, and waste management. Several approaches have been developed to address these challenges.

The three-step four-transformation approach mentioned earlier is particularly promising for industrial applications due to its scalability and use of environmentally friendly solvents. The absence of metal catalysts simplifies purification processes and reduces concerns about metal contamination in the final product, which is especially important for pharmaceutical applications.

Another industrially viable approach involves the use of low melting deep eutectic mixtures as dual catalyst/solvent systems. This method is rapid, environmentally friendly, and high-yielding. Importantly, the melting mixture can be recovered and reused with only a gradual decrease in catalytic activity over multiple cycles, enhancing the sustainability and cost-effectiveness of the process.

Enzymatic approaches also show promise for industrial-scale production. Enzyme-catalyzed reactions often proceed under mild conditions with high selectivity, reducing energy requirements and minimizing the formation of unwanted byproducts. Recent advances in enzyme engineering and immobilization techniques have further enhanced the stability and reusability of biocatalysts for industrial applications.

Metal-Catalyzed Transformations and Functional Group Interconversions

Metal-catalyzed transformations offer powerful tools for synthesizing and modifying 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. A versatile approach involves the combination of Pd, Ru, and Fe catalysis to achieve an atom-efficient route to substituted pyrroles, which can be adapted to synthesize the target compound and its derivatives.

This method includes a Pd-catalyzed monoallylation of amines with substituted allylic alcohols, followed by the reaction with a second allylic alcohol to generate unsymmetrical diallylated aromatic amines with high selectivity. Ru-catalyzed ring-closing metathesis performed on these intermediates yields pyrrolines substituted in the β-position, which can be selectively aromatized using ferric chloride.

Transition-metal-catalyzed, coordination-assisted functionalization of C(sp³)-H bonds provides another approach for modifying 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Palladium-catalyzed, pyridine-directed C(sp³)-H bond arylation with aryl iodides exemplifies this strategy, although optimization is often required to achieve satisfactory yields under milder conditions.

| Transformation | Catalyst System | Conditions | Functional Group | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Allylation | Pd/allylic alcohols | Room temperature | Allyl | 70-90 | High regioselectivity |

| Ring-closing metathesis | Ru catalysts | Reflux, CH₂Cl₂ | Cyclic | 90-95 | N/A |

| C(sp³)-H arylation | Pd(OTf)₂(MeCN)₄/ArI | High temperature | Aryl | 60-70 | Position-selective |

| Oxidation | Cu(II)/air | Ambient conditions | Carbonyl | 75-85 | Substrate-dependent |

The development of new catalytic systems continues to expand the range of transformations accessible for 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. Recent advances include photoredox catalysis, dual catalysis, and the use of earth-abundant metals as alternatives to precious metal catalysts, all of which offer opportunities for more sustainable and cost-effective synthetic routes.

Proline-Arginine Metabolic Interconversion

The interconversion between proline and arginine through 3,4-dihydro-2H-pyrrole-2-carboxylic acid demonstrates remarkable tissue-specific regulation and metabolic dependency [2]. Research utilizing isotopic tracer methodology has revealed that these conversions occur predominantly in the small intestine during first-pass metabolism [2]. The fractional net conversion from proline to ornithine reaches 39 ± 8 percent during intragastric administration, while intraportal infusion results in negligible conversion, highlighting the critical role of gut metabolism [2].

| Conversion Pathway | Fractional Net Conversion (%) | Rate (μmol·kg⁻¹·h⁻¹) | Reference |

|---|---|---|---|

| Proline to Ornithine (Intragastric) | 39 ± 8 | N/A | Bertolo et al. 2003 [2] |

| Proline to Ornithine (Intraportal) | 0 | N/A | Bertolo et al. 2003 [2] |

| Ornithine to Arginine (Intragastric) | 18 ± 6 | N/A | Bertolo et al. 2003 [2] |

| Ornithine to Arginine (Intraportal) | 11 ± 6 | N/A | Bertolo et al. 2003 [2] |

| Ornithine to Proline (Intragastric) | 42 ± 12 | N/A | Bertolo et al. 2003 [2] |

| Ornithine to Proline (Intraportal) | 5 ± 1 | N/A | Bertolo et al. 2003 [2] |

| Arginine Synthesis Rate (Gut) | N/A | 70.0 | Bertolo et al. 2003 [2] |

| Proline Synthesis Rate (Gut) | N/A | 33.0 | Bertolo et al. 2003 [2] |

The enzymatic machinery governing these interconversions centers on ornithine aminotransferase, which catalyzes the bidirectional conversion between ornithine and 3,4-dihydro-2H-pyrrole-2-carboxylic acid [2] [17]. This enzyme demonstrates tissue-specific localization, with highest activity in perivenous hepatocytes and proximal renal tubules [17]. The gut synthesis of arginine from proline amounts to 48.1 μmol·kg⁻¹·h⁻¹, representing approximately 50 percent of arginine requirements, while proline synthesis from arginine contributes 33.0 μmol·kg⁻¹·h⁻¹, accounting for only 10 percent of proline requirements [2].

Role in Urea Cycle and Nitrogen Homeostasis

3,4-Dihydro-2H-pyrrole-2-carboxylic acid occupies a strategic position in nitrogen homeostasis through its integration with urea cycle metabolism [4] [5]. The compound serves as a metabolic bridge between arginine catabolism and glutamate metabolism, facilitating nitrogen disposal through multiple pathways [4]. Ornithine aminotransferase, localized in the mitochondrial matrix, catalyzes the reversible transfer of the ornithine omega-amino group to produce 3,4-dihydro-2H-pyrrole-2-carboxylic acid [17].

The hepatic expression of ornithine aminotransferase demonstrates co-localization with glutamine synthetase in perivenous hepatocytes, indicating its central role in nitrogen homeostasis [17]. During periods of increased dietary protein intake, the enzymes of the urea cycle undergo coordinate regulation, with 20-fold or greater changes in concentration observed in response to nutritional status [4]. The reaction direction favors glutamate semialdehyde synthesis in liver and kidneys, supporting nitrogen elimination, while intestinal metabolism preferentially produces ornithine for arginine biosynthesis [17].

The regulatory mechanisms governing nitrogen homeostasis involve the allosteric activation of N-acetylglutamate synthase by arginine, which enhances carbamoyl phosphate synthetase activity and promotes ammonia incorporation into less toxic intermediates [4]. This regulatory network ensures efficient nitrogen disposal while maintaining adequate supplies of essential amino acids for biosynthetic processes [4].

Redox-Coupled P5C-Proline Interconversion Dynamics

The redox-coupled interconversion between 3,4-dihydro-2H-pyrrole-2-carboxylic acid and proline constitutes a fundamental mechanism for cellular redox regulation [5] [9]. This metabolic cycle operates between mitochondrial and cytosolic compartments, facilitating the transfer of reducing equivalents and maintaining nicotinamide adenine dinucleotide phosphate homeostasis [5]. The conversion of 3,4-dihydro-2H-pyrrole-2-carboxylic acid to proline requires nicotinamide adenine dinucleotide phosphate reduced form as an electron donor, catalyzed by pyrroline-5-carboxylate reductase [16].

| Parameter | Value | Physiological Significance |

|---|---|---|

| P5C-Proline Redox Potential | Cytosol-mitochondria gradient | Redox shuttle between compartments [5] |

| NADPH Consumption (P5C→Proline) | 1 mol per mol P5C | Links to pentose phosphate pathway [16] |

| NADP⁺ Production (P5C→Proline) | 1 mol per mol P5C | Regenerates NADP⁺ [16] |

| NAD⁺ Requirement (P5C→Glutamate) | 1 mol per mol P5C | Feeds into TCA cycle [5] |

| NADH Production (P5C→Glutamate) | 1 mol per mol P5C | Supports oxidative phosphorylation [5] |

| ATP Consumption (Glutamate→P5C) | 2 mol per mol P5C | Energy investment in biosynthesis [24] |

| Equilibrium Constant (P5C ⇌ GSA) | pH dependent (pK ~6.5) | Determines P5C/GSA ratio [18] |

The equilibrium between 3,4-dihydro-2H-pyrrole-2-carboxylic acid and glutamate semialdehyde demonstrates strong pH dependence, with the hydrolysis reaction favored below pH 6.5 [18]. This pH sensitivity allows cellular compartments to regulate the distribution of these metabolites according to local conditions [18]. The mitochondrial nicotinamide adenine dinucleotide phosphate pool proves essential for proline biosynthesis, as demonstrated by the proline auxotrophy observed in cells deficient in NAD kinase 2 [14] [20].

Mitochondrial Localization and Respiratory Complex Interactions

The mitochondrial localization of enzymes metabolizing 3,4-dihydro-2H-pyrrole-2-carboxylic acid reveals sophisticated organizational patterns that optimize metabolic efficiency [6] [7]. Pyrroline-5-carboxylate synthase forms distinctive rod and ring-like structures within the mitochondrial matrix, with these structures dispersing during cellular stress conditions [6] [7]. This spatial organization suggests functional compartmentalization that facilitates substrate channeling and metabolic regulation [7].

| Enzyme | Subcellular Localization | Structural Organization | Respiratory Complex Interaction |

|---|---|---|---|

| Pyrroline-5-carboxylate Synthase (P5CS) | Mitochondrial matrix [6] | Rod and ring-like structures [6] | Indirect via NADPH [7] |

| Proline Dehydrogenase (PRODH) | Mitochondrial inner membrane [12] | Membrane-bound enzyme [12] | Direct with Complex III/IV [12] |

| Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | Mitochondrial matrix [11] | Soluble enzyme [11] | NAD⁺ dependent [11] |

| Pyrroline-5-carboxylate Reductase (PYCR1) | Cytosol/Mitochondria [16] | Soluble enzyme [16] | NADPH dependent [16] |

| Pyrroline-5-carboxylate Reductase (PYCR2) | Cytosol/Mitochondria [16] | Soluble enzyme [16] | NADPH dependent [16] |

| Ornithine Aminotransferase (OAT) | Mitochondrial matrix [17] | Soluble enzyme [17] | Aminotransferase activity [17] |

Proline dehydrogenase demonstrates direct interactions with respiratory complexes III and IV, utilizing coenzyme Q1 as an electron acceptor [12]. This enzyme supports cellular respiration during nutrient stress conditions while simultaneously regulating overall respiratory fitness through reactive oxygen species generation [12]. The functional relationship between proline dehydrogenase and succinate reveals reciprocal regulation, with succinate acting as an uncompetitive inhibitor of proline oxidation [12].

Research indicates that pyrroline-5-carboxylate synthase requires mitochondrial respiratory complex organization for optimal function [7]. Loss of pyrroline-5-carboxylate synthase results in abnormal mitochondrial respiratory complex assembly and defective cellular respiration [7]. These findings establish direct links between amino acid metabolism and mitochondrial bioenergetics [7].

Stress-Responsive Metabolic Reprogramming

Cellular stress conditions trigger comprehensive metabolic reprogramming involving 3,4-dihydro-2H-pyrrole-2-carboxylic acid metabolism [6] [10]. During oxidative stress, pyrroline-5-carboxylate synthase undergoes redistribution from organized structures to diffuse mitochondrial patterns [6]. This reorganization accompanies changes in enzyme expression that favor proline accumulation through increased biosynthesis and decreased catabolism [10].

| Stress Condition | P5CS Expression | PRODH Expression | Metabolic Outcome | Cellular Response |

|---|---|---|---|---|

| Oxidative stress | Upregulated [10] | Downregulated [10] | Proline accumulation [10] | ROS scavenging [10] |

| Osmotic stress | Upregulated [10] | Downregulated [10] | Proline accumulation [10] | Osmolyte function [10] |

| Nutrient starvation | Redistributed [6] | Downregulated [10] | Energy production [12] | ATP generation [12] |

| Hypoxia | Upregulated [26] | Variable [26] | Metabolic adaptation [26] | Survival signaling [26] |

| Cellular damage | Altered localization [6] | Context dependent [10] | Cellular protection [10] | Repair mechanisms [10] |

| Inflammation | Context dependent [26] | Variable [26] | Immune modulation [26] | Inflammatory response [26] |

The stress-responsive regulation involves reciprocal control of pyrroline-5-carboxylate synthase and proline dehydrogenase gene expression [21]. During stress conditions, proline dehydrogenase expression decreases significantly in drought-tolerant plant cultivars compared to drought-sensitive varieties [10]. This differential regulation ensures optimal proline accumulation proportional to stress severity while maintaining metabolic flexibility for recovery phases [10].

Pyrroline-5-carboxylate reductase (P5CR) serves as a universal housekeeping enzyme that catalyzes the nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline, representing the final step in proline biosynthesis [1] [2]. The enzyme exhibits a decameric architecture consisting of five homodimer subunits with ten catalytic sites arranged around a peripheral circular groove [1] [3].

The catalytic mechanism involves hydride transfer from nicotinamide adenine dinucleotide (NADH) or NADPH to the substrate 3,4-dihydro-2H-pyrrole-2-carboxylic acid. The enzyme demonstrates dual cofactor specificity, with kinetic parameters varying significantly based on the pyridine nucleotide employed [4] [5]. For Arabidopsis thaliana P5CR, the enzyme exhibits competitive inhibition by proline only with NADH-dependent activity, while chloride ions produce contrasting effects depending on the cofactor utilized [4].

Structural organization reveals a two-domain architecture consisting of an N-terminal Rossmann dinucleotide-binding domain (residues 1-162) and a C-terminal α-helical domain [6]. The active site is positioned at the dimer interface, where the P5C-binding loop of one protomer interacts with the NADPH-binding site of the adjacent protomer, making dimerization essential for catalytic activity [6].

Kinetic parameters demonstrate substantial variation among species and cofactor preferences. Human P5CR exhibits Km values for P5C exceeding 100 μM, while plant enzymes show lower substrate affinity [1] [4]. The turnover numbers (kcat) range from 50-100 s⁻¹ for plant enzymes to 2000-3000 s⁻¹ for mammalian isoforms [7] [6]. Regulatory mechanisms include feedback inhibition by proline, modulation by pyridine nucleotide ratios, and sensitivity to ionic strength variations [4] [5].

Proline Dehydrogenase/Oxidase (PRODH/POX) Enzymology

Proline dehydrogenase (PRODH) catalyzes the flavin adenine dinucleotide (FAD)-dependent oxidation of proline to Δ¹-pyrroline-5-carboxylate, representing the initial step in proline catabolism [8] [9]. The enzyme adopts a modified (βα)₈ barrel fold with a notable deviation from the classical TIM barrel architecture, where the α8 helix lies above the carboxyl end of the barrel perpendicular to the β-strands [9].

Structural characteristics include an FAD-binding domain at the re face of the isoalloxazine ring, which forms the redox center of the cofactor [9]. The substrate-binding site is located at the si face of the isoalloxazine, with the proline substrate protected from bulk solvent by helix α8 and the β1-α1 loop [10]. The FAD ribityl chain exhibits two conformations in enzyme-substrate complexes, representing an unprecedented feature for flavoenzymes [10].

Catalytic mechanism involves flavin-dependent oxidation with the two-electron reduction of the enzyme-bound flavin occurring concomitantly with proline oxidation [9]. The electrons from the reduced flavin are subsequently transferred to the membrane electron transport chain, regenerating the oxidized enzyme for additional catalytic cycles [9]. Kinetic studies reveal Km values for proline ranging from 500-2000 μM depending on the species and experimental conditions [10] [9].

Subcellular localization varies among organisms, with mammalian PRODH residing in the inner mitochondrial membrane, while bacterial forms are typically cytoplasmic [8] [9]. The enzyme exhibits substrate specificity for L-proline, with structural studies revealing key residues involved in substrate recognition and binding [10] [9].

Crystallographic Insights into Enzyme-Substrate Complexes

High-resolution crystallographic studies have provided detailed structural insights into enzyme-substrate interactions for both P5CR and PRODH enzymes. For P5CR complexes, crystal structures at resolutions ranging from 1.85-3.1 Å have revealed the substrate-binding mode and active site geometry [1] [2] [6].

Ternary complex structures of P5CR with NADPH and substrate analogs demonstrate the coordinated binding of both cofactor and substrate, with the substrate positioned in the KL loop region of the α-helical domain [6]. The electron density maps clearly show the positioning of the substrate relative to the nicotinamide ring, facilitating hydride transfer [1] [2].

Inhibitor complex structures provide insights into conformational changes upon ligand binding, with active site closure observed in several inhibitor-bound structures [11] [12]. The crystallographic hit rate for fragment screening approaches 22%, indicating favorable binding characteristics of the P5C-binding pocket [11] [12].

PRODH enzyme-substrate complexes reveal the FAD-binding mode and substrate positioning within the modified TIM barrel [10] [9]. The proline analog L-tetrahydrofuroic acid binds against the si face of the FAD isoalloxazine ring, protected from bulk solvent by specific structural elements [10]. Structural comparisons between oxidized and reduced enzyme states demonstrate conformational changes associated with flavin reduction and product release [10].

Resolution ranges for enzyme-substrate complexes typically span 1.8-3.4 Å, providing sufficient detail for mechanistic interpretation [1] [10] [2]. Protein Data Bank entries include numerous structures representing different catalytic states, substrate analogs, and inhibitor complexes [3] [11] [12] [13].

Domain-Swapping and Multimerization in Catalytic Regulation

Domain-swapping mechanisms play crucial roles in the oligomerization and regulation of proline metabolic enzymes. P5CR enzymes exhibit decameric quaternary structures formed through domain-swapping interactions between homodimer subunits [1] [2] [6]. The C-terminal α-helical domain mediates both dimerization and higher-order oligomerization through domain-swapping events [6].

Multimerization patterns demonstrate species-specific variations, with the biological unit composition varying among different organisms [14] [15]. Structural modeling suggests that domain-swapping contributes to the circular groove architecture characteristic of P5CR decamers [1] [2].

Regulatory implications of domain-swapping include allosteric modulation of catalytic activity through quaternary structure changes [16] [17]. Small molecule-induced domain swapping has been demonstrated as a mechanism for controlling protein function, with triggering ligands causing target domain unfolding and subsequent trans-folding via domain swap [17].

Substrate channeling represents another consequence of multimerization, with evidence supporting weak protein-protein interactions between PRODH and P5CDH enzymes facilitating direct substrate transfer [18] [19]. Dissociation constants of approximately 3 μM have been measured for PRODH-P5CDH complexes using surface plasmon resonance [18].

Morpheein mechanisms provide alternative models for oligomerization-dependent regulation, where lower oligomeric forms exist in different conformations dictating specific stoichiometries for higher oligomers [20] [21]. Allosteric effectors can stabilize particular conformations, shifting oligomerization equilibria toward corresponding higher-order assemblies [20] [21].

Fragment-Based Inhibitor Design for PYCR1 Targets

Fragment-based drug discovery approaches have yielded promising inhibitors for pyrroline-5-carboxylate reductase 1 (PYCR1), a key target in cancer metabolism [11] [12]. Molecular weight ranges for fragment libraries typically span 143-289 Da, with crystallographic screening serving as the primary assay method [11] [12].

Hit identification through docking-guided X-ray crystallography has produced crystallographic hit rates of 22% for fragment-like carboxylic acids [11] [12]. Novel binding modes have been discovered where fragments simultaneously block both the P5C substrate pocket and the NADPH binding site, representing a distinct mechanism compared to existing proline analog inhibitors [11] [12].

Structure-activity relationships demonstrate that hydrogen bonding interactions with heteroatoms are crucial for binding affinity [22]. Competitive inhibition parameters for the most potent fragments range from 70-150 μM, with (S)-tetrahydro-2H-pyran-2-carboxylic acid exhibiting the highest affinity at 70 μM [22].

Selectivity profiles indicate 30-fold specificity for PYCR1 over pyrroline-5-carboxylate reductase 3 (PYCR3) for the best fragments [22]. Counter-screening against proline dehydrogenase (PRODH) reveals minimal cross-reactivity, supporting target specificity [22].

Structural insights from co-crystal structures reveal conformational changes in the active site upon inhibitor binding, including loop movements and side chain repositioning [11] [12]. Carboxylic acid isosteres such as sulfonate groups have been identified as suitable replacements for the carboxylate anchor, expanding chemical space for inhibitor development [22].

Physical Description

XLogP3

Other CAS

Wikipedia

Dates

Trypanosoma cruzi synthesizes proline via a Δ1-pyrroline-5-carboxylate reductase whose activity is fine-tuned by NADPH cytosolic pools

Letícia Marchese, Karel Olavarria, Brian Suarez Mantilla, Carla Cristi Avila, Rodolpho Ornitiz Oliveira Souza, Flávia Silva Damasceno, Maria Carolina Elias, Ariel Mariano SilberPMID: 32315030 DOI: 10.1042/BCJ20200232

Abstract

In Trypanosoma cruzi, the etiological agent of Chagas disease, the amino acid proline participates in processes related to T. cruzi survival and infection, such as ATP production, cell differentiation, host-cell invasion, and in protection against osmotic, nutritional, and thermal stresses and oxidative imbalance. However, little is known about proline biosynthesis in this parasite. Δ1-Pyrroline-5-carboxylate reductase (P5CR, EC 1.5.1.2) catalyzes the biosynthesis of proline from Δ1-pyrroline-5-carboxylate (P5C) with concomitant NADPH oxidation. Herein, we show that unlike other eukaryotes, T. cruzi biosynthesizes proline from P5C, which is produced exclusively from glutamate. We found that TcP5CR is an NADPH-dependent cytosolic enzyme with a Kmapp for P5C of 27.7 μM and with a higher expression in the insect-resident form of the parasite. High concentrations of the co-substrate NADPH partially inhibited TcP5CR activity, prompting us to analyze multiple kinetic inhibition models. The model that best explained the obtained data included a non-competitive substrate inhibition mechanism (Kiapp=45±0.7μM). Therefore, TcP5CR is a candidate as a regulatory factor of this pathway. Finally, we show that P5C can exit trypanosomatid mitochondria in conditions that do not compromise organelle integrity. These observations, together with previously reported results, lead us to propose that in T. cruzi TcP5CR participates in a redox shuttle between the mitochondria and the cytoplasm. In this model, cytoplasmic redox equivalents from NADPH pools are transferred to the mitochondria using proline as a reduced metabolite, and shuttling to fuel electrons to the respiratory chain through proline oxidation by its cognate dehydrogenase.Selenium-silicon (Se-Si) induced modulations in physio-biochemical responses, grain yield, quality, aroma formation and lodging in fragrant rice

Xuwei Liu, Zhuoli Huang, Yuzhan Li, Wenjun Xie, Wu Li, Xiangru Tang, Umair Ashraf, Leilei Kong, Longmei Wu, Shuli Wang, Zhaowen MoPMID: 32224370 DOI: 10.1016/j.ecoenv.2020.110525

Abstract

Fragrant rice is a high-valued quality rice type which is gaining much popularity over the globe due to its better cooking qualities and special aromatic characteristics. Selenium (Se) and silicon (Si) could improve the growth and yield of rice; however, the combine effects of Se and Si (Se-Si treatments) on rice grain quality, aroma and lodging in fragrant rice were rarely investigated. The pot and field experiments were conducted with two fragrant rice cultivars i.e., Xiangyaxiangzhan and Yuxiangyouzhan, grown under three Se levels i.e., 0, 120, and 240 mg kgof soil (for pot experiment) and 0, 300, and 600 kg ha

(for field experiment) regarded as LSe, MSe and HSe, respectively and two Si levels i.e., 0 and 60 mg kg

of soil (for pot experiment) and 0 and 150 kg ha

(for field experiment) regarded as -Si and +Si, respectively. Results depicted that the Se-Si treatments regulated head rice yield, grain yield and yield related traits and the HSe+Si treatment sustainably improved the grain yield and head rice yield by regulating plant growth, antioxidant response and malondialdehyde (MDA) contents in fragrant rice. The Se-Si treatments also improved the grain 2AP contents owing to regulation in the proline, pyrroline-5-carboxylate (P5C) and γ-aminobutyric acid (GABA) contents. Besides, Se-Si treatments also regulated the grain quality attributes and influenced the plant Se contents. Moreover, the Si mitigated Se-induced lodging resulted from changes in the lodging parameters i.e., lodging index, fresh weight per tiller, pushing resistance force, plant height and bending moment. Overall, the Se and Si application improved the grain yield and regulated the dry weight accumulation, antioxidant attributes and quality attributes. Meanwhile, the Si application mitigated the negative effect of Se-induced lodging in fragrant rice.

Characterization and expression analysis of P5CS (Δ1-pyrroline-5-carboxylate synthase) gene in two distinct populations of the Atlantic Forest native species Eugenia uniflora L

Débora Bublitz Anton, Frank Lino Guzman, Nicole Moreira Vetö, Felipe Augusto Krause, Franceli Rodrigues Kulcheski, Ana Paula Durand Coelho, Guilherme Leitão Duarte, Rogério Margis, Lúcia Rebello Dillenburg, Andreia Carina Turchetto-ZoletPMID: 31749121 DOI: 10.1007/s11033-019-05195-7

Abstract

Eugenia uniflora is an Atlantic Forest native species, occurring in contrasting edaphoclimatic environments. The identification of genes involved in response to abiotic factors is very relevant to help in understanding the processes of local adaptation. 1-Pyrroline-5-carboxylate synthetase (P5CS) is one interesting gene to study in this species since it encodes a key enzyme of proline biosynthesis, which is an osmoprotectant during abiotic stress. Applying in silico analysis, we identified one P5CS gene sequence of E. uniflora (EuniP5CS). Phylogenetic analysis, as well as, gene and protein structure investigation, revealed that EuniP5CS is a member of P5CS gene family. Plants of E. uniflora from two distinct environments (restinga and riparian forest) presented differences in the proline accumulation and P5CS expression levels under growth-controlled conditions. Both proline accumulation and gene expression level of EuniP5CS were higher in the genotypes from riparian forest than those from restinga. When these plants were submitted to drought stress, EuniP5CS gene was up-regulated in the plants from restinga, but not in those from riparian forest. These results demonstrated that EuniP5CS is involved in proline biosynthesis in this species and suggest that P5CS gene may be an interesting candidate gene in future studies to understand the processes of local adaptation in E. uniflora.1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis

Yutao Yan, Lei Chang, Hongzhe Tian, Lu Wang, Yawei Zhang, Tao Yang, Guohao Li, Weifeng Hu, Kavita Shah, Gang Chen, Yonglian GuoPMID: 30545412 DOI: 10.1186/s40425-018-0466-z

Abstract

Tumor cell mediated immune-suppression remains a question of interest in tumor biology. In this study, we focused on the metabolites that are released by prostate cancer cells (PCC), which could potentially attenuate T cell immunity.Prostate cancer cells (PCC) media (PCM) was used to treat T cells, and its impact on T cell signaling was evaluated. The molecular mechanism was further verified in vivo using mouse models. The clinical significance was determined using IHC in human clinical specimens. Liquid chromatography mass spectroscopy (LC/MS-MS) was used to identify the metabolites that are released by PCC, which trigger T cells inactivation.

PCM inhibits T cells proliferation and impairs their ability to produce inflammatory cytokines. PCM decreases ATP production and increases ROS production in T cells by inhibiting complex III of the electron transport chain. We further show that SHP1 as the key molecule that is upregulated in T cells in response to PCM, inhibition of which reverses the phenotype induced by PCM. Using metabolomics analysis, we identified 1-pyrroline-5-carboxylate (P5C) as a vital molecule that is released by PCC. P5C is responsible for suppressing T cells signaling by increasing ROS and SHP1, and decreasing cytokines and ATP production. We confirmed these findings in vivo, which revealed changed proline dehydrogenase (PRODH) expression in tumor tissues, which in turn influences tumor growth and T cell infiltration.

Our study uncovered a key immunosuppressive axis, which is triggered by PRODH upregulation in PCa tissues, P5C secretion in media and subsequent SHP1-mediated impairment of T cell signaling and infiltration in PCa.

Deficiency of a pyrroline-5-carboxylate reductase produces the yellowish green cocoon 'Ryokuken' of the silkworm, Bombyx mori

Chikara Hirayama, Keisuke Mase, Tetsuya Iizuka, Yoko Takasu, Eiji Okada, Kimiko YamamotoPMID: 29472695 DOI: 10.1038/s41437-018-0051-8

Abstract

The silkworm cocoon colour has attracted researchers involved in genetics, physiology and ecology for a long time. 'Ryokuken' cocoons are yellowish green in colour due to unusual flavonoids, prolinylflavonols, while 'Sasamayu' cocoons are light green and contain only simple flavonol glucosides. We found a novel gene associated with the cocoon colour change resulting from a change in flavonoid composition and named it Lg (light green cocoon). In the middle silk glands of the +/+

larvae, 1-pyrroline-5-carboxylic acid (P5C) was found to accumulate due to a decrease in the activity of pyrroline-5-carboxylate reductase (P5CR), an enzyme reducing P5C to proline. Sequence analysis of BmP5CR1, the candidate gene for Lg, revealed a 1.9 kb insertion and a 4 bp deletion within the 1st intron, a 97 bp deletion within the 4th intron, and a > 300 bp insertion within the 3'-UTR, in addition to two amino acid changes on exons 3 and 4 in +

/+

compared to Lg/Lg. Decreased expression of BmP5CR1 was observed in all of the investigated tissues, including the middle silk glands in +

/+

, which was probably caused by structural changes in the intronic regions of BmP5CR1. Furthermore, a BmP5CR1 knockout strain exhibited a yellowish green cocoon with the formation of prolinylflavonols. These results indicate that the yellowish green cocoon is produced by a BmP5CR1 deficiency. To our knowledge, this is the first report showing that the defect of an enzyme associated with intermediate metabolism promotes the conjugation of phytochemicals derived from foods with endogenously accumulating metabolites in animal tissues.

Low CO2 induces urea cycle intermediate accumulation in Arabidopsis thaliana

Christian Blume, Julia Ost, Marco Mühlenbruch, Christoph Peterhänsel, Miriam LaxaPMID: 30650113 DOI: 10.1371/journal.pone.0210342

Abstract

The non-proteinogenic amino acid ornithine links several stress response pathways. From a previous study we know that ornithine accumulates in response to low CO2. To investigate ornithine accumulation in plants, we shifted plants to either low CO2 or low light. Both conditions increased carbon limitation, but only low CO2 also increased the rate of photorespiration. Changes in metabolite profiles of light- and CO2-limited plants were quite similar. Several amino acids that are known markers of senescence accumulated strongly under both conditions. However, urea cycle intermediates respond differently between the two treatments. While the levels of both ornithine and citrulline were much higher in plants shifted to 100 ppm CO2 compared to those kept in 400 ppm CO2, their metabolite abundance did not significantly change in response to a light limitation. Furthermore, both ornithine and citrulline accumulation is independent from sugar starvation. Exogenous supplied sugar did not significantly change the accumulation of the two metabolites in low CO2-stressed plants, while the accumulation of other amino acids was reduced by about 50%. Gene expression measurements showed a reduction of the entire arginine biosynthetic pathway in response to low CO2. Genes in both proline biosynthesis and degradation were induced. Hence, proline did not accumulate in response to low CO2 like observed for many other stresses. We propose that excess of nitrogen re-fixed during photorespiration can be alternatively stored in ornithine and citrulline under low CO2 conditions. Furthermore, ornithine is converted to pyrroline-5-carboxylate by the action of δOAT.Light affects salt stress-induced transcriptional memory of P5CS1 in Arabidopsis

Xuan Jun Feng, Jing Rui Li, Shi Lian Qi, Qing Fang Lin, Jing Bo Jin, Xue Jun HuaPMID: 27930298 DOI: 10.1073/pnas.1610670114

Abstract

To cope with environmental stresses, plants often adopt a memory response upon primary stress exposure to facilitate a quicker and stronger reaction to recurring stresses. However, it remains unknown whether light is involved in the manifestation of stress memory. Proline accumulation is a striking metabolic adaptation of higher plants during various environmental stresses. Here we show that salinity-induced proline accumulation is memorable and HY5-dependent light signaling is required for such a memory response. Primary salt stress induced the expression of Δ-pyrroline-5-carboxylate synthetase 1 (P5CS1), encoding a proline biosynthetic enzyme and proline accumulation, which were reduced to basal level during the recovery stage. Reoccurring salt stress-induced stronger P5CS1 expression and proline accumulation were dependent upon light exposure during the recovery stage. Further studies demonstrated that salt-induced transcriptional memory of P5CS1 is associated with the retention of increased H3K4me3 level at P5CS1 during the recovery stage. HY5 binds directly to light-responsive element, C/A-box, in the P5CS1 promoter. Deletion of the C/A-box or hy5 hyh mutations caused rapid reduction of H3K4me3 level at P5CS1 during the recovery stage, resulting in impairment of the stress memory response. These results unveil a previously unrecognized mechanism whereby light regulates salt-induced transcriptional memory via the function of HY5 in maintaining H3K4me3 level at the memory gene.

Overexpression of the Lolium perenne L. delta1-pyrroline 5-carboxylate synthase (LpP5CS) gene results in morphological alterations and salinity tolerance in switchgrass (Panicum virgatum L.)

Cong Guan, Yan-Hua Huang, Hui-Fang Cen, Xin Cui, Dan-Yang Tian, Yun-Wei ZhangPMID: 31310632 DOI: 10.1371/journal.pone.0219669

Abstract

In plants, Δ1-pyrroline- 5-carboxylate synthase (P5CS) is the rate-limiting enzyme in proline biosynthesis. In this study, we introduced the LpP5CS (Lolium perenne L.) gene into switchgrass by Agrobacterium-mediated transformation. The transgenic lines (TG) were classified into two groups based on their phenotypes and proline levels. The group I lines (TG4 and TG6) had relatively high proline levels and improved biomass yield. The group II lines (TG1 and TG2) showed low proline levels, severely delayed flowering, stunted growth and reduced biomass yield. Additionally, we used RNA-seq analysis to detect the most significant molecular changes, and we analyzed differentially expressed genes, such as flowering-related and CYP450 family genes. Moreover, the biomass yield, physiological parameters, and expression levels of reactive oxygen species scavenger-related genes under salt stress all indicated that the group I plants exhibited significantly increased salt tolerance compared with that of the control plants, in contrast to the group II plants. Thus, genetic improvement of switchgrass by overexpressing LpP5CS to increase proline levels is feasible for increasing plant stress tolerance.Proline Accumulation Is Regulated by Transcription Factors Associated with Phosphate Starvation

Dávid Aleksza, Gábor V Horváth, Györgyi Sándor, László SzabadosPMID: 28765275 DOI: 10.1104/pp.17.00791

Abstract

Pro accumulation in plants is a well-documented physiological response to osmotic stress caused by drought or salinity. In Arabidopsis (), the stress and ABA-induced Δ1-PYRROLINE-5-CARBOXYLATE SYNTHETASE1 (

) gene was previously shown to control Pro biosynthesis in such adverse conditions. To identify regulatory factors that control the transcription of

, Y1H screens were performed with a genomic fragment of

, containing 1.2-kB promoter and 0.8-kb transcribed regions. The myeloblastosis (MYB)-type transcription factors PHOSPHATE STARVATION RESPONSE1 (PHR1) and PHR1-LIKE1 (PHL1) were identified to bind to

regulatory sequences in the first intron, which carries a conserved PHR1-binding site (P1BS) motif. Binding of PHR1 and PHL1 factors to P1BS was confirmed by Y1H, electrophoretic mobility assay and chromatin immunoprecipitation. Phosphate starvation led to gradual increase in Pro content in wild-type Arabidopsis plants as well as transcriptional activation of

and PRO DEHYDROGENASE2 genes. Induction of

transcription and Pro accumulation during phosphate deficiency was considerably reduced by

and

mutations and was impaired in the ABA-deficient

and ABA-insensitive

mutants. Growth and viability of

double mutant was significantly reduced in phosphate-depleted medium, while growth was only marginally affected in the

mutants, suggesting that ABA is implicated in growth retardation in such nutritional stress. Our results reveal a previously unknown link between Pro metabolism and phosphate nutrition and show that Pro biosynthesis is target of cross talk between ABA signaling and regulation of phosphate homeostasis through PHR1- and PHL1-mediated transcriptional activation of the

gene.

An Ancestral Allele of

Shumaila Muzammil, Asis Shrestha, Said Dadshani, Klaus Pillen, Shahid Siddique, Jens Léon, Ali Ahmad NazPMID: 30131422 DOI: 10.1104/pp.18.00169

Abstract

Water scarcity is a critical threat to global crop production. Here, we used the natural diversity of barley () to dissect the genetic control of proline (Pro) mediated drought stress adaptation. Genetic mapping and positional cloning of a major drought-inducible quantitative trait locus (

) revealed unique allelic variation in

(

) between the cultivated cultivar Scarlett (ssp.

) and the wild barley accession ISR42-8 (ssp.

). The putative causative mutations were located in the promoter of

across the DNA binding motifs for abscisic acid-responsive element binding transcription factors. Introgression line (IL) S42IL-143 carrying the wild allele of

showed significant up-regulation of

expression compared to Scarlett, which was consistent with variation in Pro accumulation under drought. Next, we transiently expressed promoter::reporter constructs of ISR42-8 and Scarlett alleles in Arabidopsis (

) mesophyll protoplasts. GUS expression analysis showed a significantly higher activation of the ISR42-8 promoter compared to Scarlett upon abscisic acid treatment. Notably, the ISR42-8 promoter activity was impaired in protoplasts isolated from the loss-of-function

quadruple mutant. A series of phenotypic evaluations demonstrated that S42IL-143 maintained leaf water content and photosynthetic activity longer than Scarlett under drought. These findings suggest that the ancestral variant of

has the potential for drought tolerance and understanding drought physiology of barley and related crops.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5